4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde
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Overview
Description
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.29. It features a thiazole ring substituted with a 2,4-dimethylphenyl group and an aldehyde functional group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like halogens or nitro groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones
Scientific Research Applications
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be used in the development of new therapeutic agents.
Medicine: It can be explored for its potential pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic residues, further modulating the biological activity of the compound .
Comparison with Similar Compounds
4-(2,4-Dimethylphenyl)thiazole-2-carbaldehyde can be compared with other thiazole derivatives such as:
4-Phenylthiazole-2-carbaldehyde: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group. It may exhibit different biological activities due to the absence of methyl groups.
2-Aminothiazole: Lacks the aldehyde group and has an amino group at the 2-position. It is known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and biological activity
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1,3-thiazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-4-10(9(2)5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCMCNLZDWPZTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393968 |
Source
|
Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383143-90-6 |
Source
|
Record name | 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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